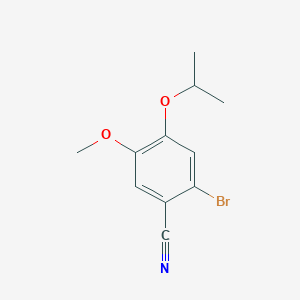

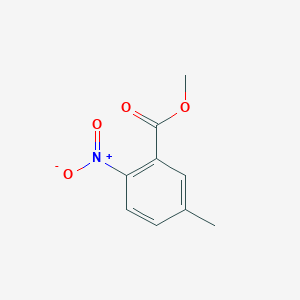

2-溴-4-异丙氧基-5-甲氧基苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of bromo-methoxybenzonitrile derivatives involves multiple steps, including bromination, oxyalkylation, and other functional group transformations. For example, the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, a related compound, was achieved through bromination, oxyalkylation, and thioamidation from commercially available 4-hydroxybenzonitrile with a total yield of 49.2% . Similarly, methyl 4-bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification, with an overall yield of about 47% .

Molecular Structure Analysis

The molecular structure and stereochemistry of bromo-methoxybenzonitrile derivatives can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the structure of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one was determined by X-ray crystallographic analysis, and the compound was found to undergo partial isomerization in solution . The equilibrium geometric structure of 5-bromo-2-methoxybenzonitrile was studied using Density Functional Theory (DFT), predicting geometrical parameters such as bond lengths, bond angles, and dihedral angles .

Chemical Reactions Analysis

Bromo-methoxybenzonitrile derivatives can participate in various chemical reactions. For example, 3-bromo-5-methoxyfuran-2(5H)-one reacts with nucleophiles to form cyclopropane bis-lactones through a mechanism involving a double Michael addition followed by ring closure via internal nucleophilic substitution of the halogen . These reactions are significant for the formation of biologically active compounds and for understanding the reactivity of these derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-methoxybenzonitrile derivatives, such as their thermodynamic properties and luminescence behaviors, are important for their potential applications. Ternary lanthanide complexes with 2-bromo-5-methoxybenzoic acid were synthesized and characterized, revealing that they form a 3D supramolecular network and exhibit luminescence . The heat capacities of these complexes were determined by DSC, and their luminescence spectra and lifetimes were measured . Additionally, the NLO properties of 5-bromo-2-methoxybenzonitrile were calculated, indicating potential applications in frequency doubling and second harmonic generation .

科学研究应用

光谱研究

- 密度泛函理论(DFT)分析:使用DFT研究了类似于2-溴-4-异丙氧基-5-甲氧基苯甲腈的化合物5-溴-2-甲氧基苯甲腈的几何结构。该研究侧重于预测几何参数,如键长、键角和二面角,以及分析FT-IR和FT-Raman光谱。这项研究突出了在2-溴-4-异丙氧基-5-甲氧基苯甲腈(Kumar & Raman, 2017)上进行类似基于DFT的研究的潜力。

合成和工业应用

- 类似化合物的合成:一项关于合成类似化合物5-溴-2-异丁氧基苯甲腈的研究概述了一个涉及溴化、氰化和烷基化的三步程序。合成过程以其温和的反应条件、易操作性和较低的成本而引人注目,表明了潜在的工业应用(Fan-hao, 2012)。

化学分析和分子结构

- X射线晶体学分析:对与苯甲腈相关的二氢呋喃碳腈衍生物的研究利用X射线晶体学揭示了它们的分子结构的见解。这样的研究可以复制到2-溴-4-异丙氧基-5-甲氧基苯甲腈上,以了解其分子排列和性质(Swamy et al., 2020)。

安全和危害

属性

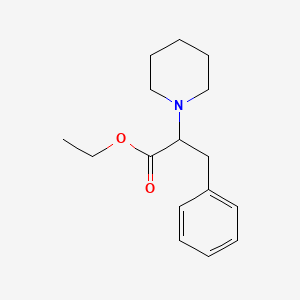

IUPAC Name |

2-bromo-5-methoxy-4-propan-2-yloxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-7(2)15-11-5-9(12)8(6-13)4-10(11)14-3/h4-5,7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZGOZFFYWJHEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)Br)C#N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407849 |

Source

|

| Record name | 2-bromo-4-isopropoxy-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-isopropoxy-5-methoxybenzonitrile | |

CAS RN |

515846-11-4 |

Source

|

| Record name | 2-bromo-4-isopropoxy-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylprop-2-enethioamide](/img/structure/B1335781.png)

![7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B1335783.png)

![3-[(E)-(2,4-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1335789.png)

![6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1335800.png)

![3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B1335803.png)

![N-[1-(4-nitrophenyl)ethyl]acetamide](/img/structure/B1335806.png)